molecular formula C10H14ClN3O B1531686 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol CAS No. 1289082-21-8

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B1531686
CAS No.: 1289082-21-8
M. Wt: 227.69 g/mol
InChI Key: PYNZXKVYLXAURE-UHFFFAOYSA-N
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Description

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrimidine ring substituted with a chloro and methyl group, attached to a pyrrolidine ring which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Substitution Reactions: The chloro and methyl groups are introduced via electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while methylation can be done using methyl iodide in the presence of a base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cyclization reactions and continuous flow reactors for substitution reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to bind to DNA or RNA, thereby inhibiting their function. Additionally, the compound can interact with protein targets, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: can be compared with other pyrimidine derivatives such as:

    [2-(4-Chlorophenyl)pyrimidin-4-yl]methanol: Similar in structure but with a phenyl group instead of a pyrrolidine ring.

    [4-(2-Methylpyrimidin-4-yl)piperidin-1-yl]methanol: Contains a piperidine ring instead of a pyrrolidine ring.

    [6-Chloro-2-methylpyrimidin-4-yl]methanol: Lacks the pyrrolidine ring, making it less complex.

The uniqueness of This compound lies in its combination of the pyrimidine and pyrrolidine rings, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-12-9(11)4-10(13-7)14-3-2-8(5-14)6-15/h4,8,15H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNZXKVYLXAURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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